molecular formula C9H17NO2 B15314532 Methyl n-methyl-n-(pent-4-en-1-yl)glycinate

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate

Cat. No.: B15314532
M. Wt: 171.24 g/mol
InChI Key: SKWMEASSVHODGD-UHFFFAOYSA-N
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Description

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate is a glycine-derived ester featuring a methyl group and a pent-4-en-1-yl substituent on the nitrogen atom. Its structure comprises a glycine backbone (NHCH₂COO⁻) esterified to a methyl group (COOCH₃), with the nitrogen atom substituted by both methyl and pent-4-en-1-yl groups. The pent-4-en-1-yl moiety introduces an alkene functional group, enabling reactivity in cyclization or metathesis reactions .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-[methyl(pent-4-enyl)amino]acetate

InChI

InChI=1S/C9H17NO2/c1-4-5-6-7-10(2)8-9(11)12-3/h4H,1,5-8H2,2-3H3

InChI Key

SKWMEASSVHODGD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Glycinate Esters

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for Methyl n-methyl-n-(pent-4-en-1-yl)glycinate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Functional Groups References
This compound C₁₀H₁₇NO₂ 183.25* Methyl, pent-4-en-1-yl Ester, alkene
Methyl N-phenylglycinate C₉H₁₁NO₂ 165.19 Phenyl Ester, aromatic ring
Methyl N-(4-chlorobenzoyl)glycinate C₁₀H₁₀ClNO₃ 227.64 4-chlorobenzoyl Ester, chloroarene
Methyl N-methyl-N-(3,5,6-trifluoro-4-pyridazinyl)glycinate C₉H₁₀F₃N₃O₂ 273.19 Methyl, 3,5,6-trifluoropyridazinyl Ester, fluorinated heterocycle
Methyl N-methyl-N-(phenylsulfonyl)glycinate C₁₀H₁₃NO₄S 243.28 Methyl, phenylsulfonyl Ester, sulfonyl group

*Calculated based on molecular formula.

Key Observations :

  • Alkene Reactivity : The pent-4-en-1-yl group in the target compound provides a reactive site for metathesis or cyclization, similar to ethyl N-allyl-N-(but-3-en-1-yl)phosphoryl glycinate, which undergoes Grubbs-catalyzed ring-closing .
  • Aromatic vs. Aliphatic Substituents : Methyl N-phenylglycinate (aromatic) may exhibit stronger π-π interactions compared to the aliphatic pentenyl group, influencing solubility and binding properties .
This compound
  • Metathesis Potential: The terminal alkene in the pentenyl group could enable applications in synthesizing medium-sized heterocycles via ring-closing metathesis, as demonstrated in phosphoryl glycinate analogs .
  • Discontinued Status: Limited commercial availability (as per ) suggests challenges in synthesis or niche applications.
Methyl N-phenylglycinate
  • Versatile Intermediate : Used in synthesizing pyridopyrrolopyrimidines, which are explored for antimicrobial and antitumor activity .
Methyl N-(4-chlorobenzoyl)glycinate
  • Pharmaceutical Relevance : Chlorobenzoyl derivatives are common in drug design due to enhanced lipophilicity and metabolic resistance .
Fluorinated and Sulfonated Derivatives
  • Drug Discovery : The trifluoropyridazinyl compound () and sulfonated analog () highlight the role of electronegative substituents in improving pharmacokinetic properties, such as blood-brain barrier penetration or enzyme inhibition.

Physicochemical Properties

  • Solubility : The pentenyl group’s hydrophobicity may reduce aqueous solubility compared to phenyl or sulfonated derivatives.
  • Stability : Electron-withdrawing groups (e.g., -SO₂, -CF₃) in likely enhance stability against hydrolysis relative to the target compound.

Biological Activity

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate, a compound with potential biological activity, has garnered attention in recent research due to its structural characteristics and implications in medicinal chemistry. This article presents a detailed exploration of its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a methyl group and a pent-4-en-1-yl side chain. Its structure suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial applications.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various analogues related to this compound. For example, compounds structurally similar to this glycine derivative were tested against human cancer cell lines using the National Cancer Institute's (NCI) 60 cell line panel.

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 Values (μM)
Largazole0.065 ± 0.003
Analogue 60.75 ± 0.017
Analogue 70.075 ± 0.0002
Analogue 80.8 ± 0.048
Analogue 9>5
Analogue 103.2 ± 0.125

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, analogue 7 exhibited significant antiproliferative activity comparable to that of the well-known anticancer agent Largazole, suggesting that structural modifications can enhance biological efficacy .

The mechanism by which this compound and its analogues exert their effects may involve disruption of cellular processes essential for cancer cell survival. For instance, studies have shown that certain derivatives induce non-apoptotic cell death in aggressive cancer cell lines such as MDA-MB-231, possibly through inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Research indicates that modifications in the amino acid structure can lead to enhanced antimicrobial activity against various pathogens. Peptides incorporating similar structural features have demonstrated improved membrane-disruptive capabilities, leading to increased bacterial inhibition .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Antitumor Activity : A study reported that compounds derived from this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .
  • Antimicrobial Efficacy : Research on peptide analogues revealed that those with hydrophobic characteristics showed significant antimicrobial potency with minimal hemolytic activity, suggesting that structural modifications can optimize therapeutic profiles .
  • Computational Studies : Quantum computational investigations have provided insights into the vibrational modes and electronic properties of related compounds, aiding in the rational design of more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-methyl-N-(pent-4-en-1-yl)glycinate?

  • Methodology : Synthesis typically involves alkylation or acylation of glycine derivatives. For example:

  • Step 1 : React glycine methyl ester with pent-4-en-1-yl bromide under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile to form the N-alkylated intermediate.
  • Step 2 : Introduce the methyl group via reductive amination or methyl halide alkylation .
  • Key Parameters : Reaction temperature (0–25°C), solvent choice (dichloromethane or acetonitrile), and exclusion of moisture to prevent hydrolysis.
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pent-4-en-1-yl’s vinyl protons at δ 5.6–5.8 ppm, glycinate backbone at δ 3.6–4.1 ppm) .
  • X-Ray Crystallography : Use SHELX-97 for structure refinement; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.14) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Contradiction Analysis :

  • Scenario : Overlapping signals in ¹H NMR due to diastereotopic protons or conformational flexibility.
  • Resolution : Use variable-temperature NMR to probe dynamic effects or 2D-COSY/NOESY to assign coupling networks. For crystallographic ambiguities, employ SHELXL’s TWIN/BASF commands to refine twinned data .

Q. What computational methods predict the compound’s reactivity in ring-closing metathesis (RCM)?

  • Mechanistic Insight :

  • Grubbs Catalyst : DFT studies (e.g., Gaussian 16) model the transition state of pent-4-en-1-yl’s allyl group coordinating to Ru, enabling RCM to form macrocycles.
  • Key Parameters : Solvent effects (dielectric constant of DCM vs. THF) and steric hindrance from the N-methyl group .
    • Validation : Compare computed activation energies with experimental yields (e.g., 70–85% for 7-membered rings) .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Degradation Pathways :

  • Hydrolysis : In aqueous buffers (pH > 7), ester cleavage occurs, forming N-methyl-N-(pent-4-en-1-yl)glycine.
  • Mitigation : Store in anhydrous DMSO at -20°C; monitor degradation via LC-MS over 6–12 months .

Q. What challenges arise in crystallizing this compound?

  • Crystallography Issues :

  • Disorder : The pent-4-en-1-yl chain may exhibit positional disorder. Use SHELXL’s PART/ISOR commands to refine disordered segments .
  • Twinned Crystals : Employ PLATON’s TWINCHECK to identify twin laws and merge datasets from multiple crystals .

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